Methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate
Overview
Description
Methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate is a complex organic compound with the molecular formula C14H12FN3O4. It is known for its unique structure, which includes an amino group, a fluoro group, a nitro group, and a phenylamino group attached to a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the nitration of a fluorinated aniline derivative, followed by esterification and subsequent amination reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amino derivative, while substitution of the fluoro group can produce a variety of substituted benzoate esters .
Scientific Research Applications
Methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-2,3-difluoro-5-nitrobenzoate
- Methyl 4-amino-3-fluoro-5-nitrobenzoate
- Methyl 4-amino-3-chloro-5-nitro-2-(phenylamino)benzoate
Uniqueness
Methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate is unique due to the presence of both a fluoro and a phenylamino group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 4-amino-2-anilino-3-fluoro-5-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O4/c1-22-14(19)9-7-10(18(20)21)12(16)11(15)13(9)17-8-5-3-2-4-6-8/h2-7,17H,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUIVIJMSGIEPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1NC2=CC=CC=C2)F)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657488 | |
Record name | Methyl 4-amino-2-anilino-3-fluoro-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
606093-58-7 | |
Record name | Methyl 4-amino-2-anilino-3-fluoro-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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